8-Gingerdione

描述

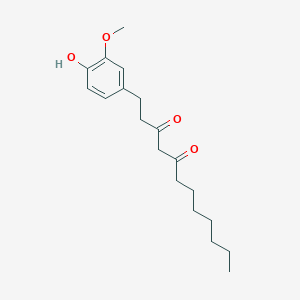

Structure

3D Structure

属性

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-3-4-5-6-7-8-16(20)14-17(21)11-9-15-10-12-18(22)19(13-15)23-2/h10,12-13,22H,3-9,11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSRAFNZQKMHPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316888 | |

| Record name | [8]-Gingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77334-06-6 | |

| Record name | [8]-Gingerdione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77334-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (8)-Gingerdione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077334066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [8]-Gingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8)-GINGERDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70E1Y63Q2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [8]-Gingerdione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

8-Gingerdione: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of 8-Gingerdione. This document summarizes key data, outlines relevant experimental methodologies, and visualizes associated signaling pathways.

Chemical Structure and Properties

This compound is a member of the gingerdione (B193553) class of organic compounds, naturally occurring in the rhizomes of ginger (Zingiber officinale).[1] Structurally, it is characterized by a 4-hydroxy-3-methoxyphenyl group linked to a dodecane-3,5-dione moiety.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | PubChem[2] |

| Chemical Formula | C₁₉H₂₈O₄ | PubChem[2] |

| Molecular Weight | 320.42 g/mol | PubChem[2] |

| SMILES | CCCCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | FooDB[3] |

| InChIKey | QDSRAFNZQKMHPZ-UHFFFAOYSA-N | FooDB[3] |

| CAS Number | 77334-06-6 | PubChem[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 320.43 | Axios Research[4] |

| Predicted Water Solubility | 0.012 g/L | FooDB |

| Predicted logP | 4.8 | FooDB |

| Predicted pKa (Strongest Acidic) | 8.66 | FooDB |

Pharmacological Properties and Biological Activities

Research on the specific pharmacological activities of this compound is limited. However, the broader class of gingerols and gingerdiones from ginger are known to possess a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[5]

One study has reported that this compound itself does not exhibit significant inhibitory effects on the production of the inflammatory mediators nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6] This suggests that its contribution to the overall anti-inflammatory profile of ginger extract may be minimal compared to other constituents.

In contrast, the closely related compound, 8-gingerol (B1664213), has demonstrated significant anti-inflammatory and antioxidant effects.[7] Studies on 8-gingerol and other ginger derivatives provide insights into the potential, albeit unconfirmed, activities of this compound and highlight key signaling pathways that are modulated by this class of compounds.

Signaling Pathways

While direct evidence for this compound's impact on signaling pathways is scarce, research on analogous ginger compounds, such as 8-gingerol and other gingerdiones, has implicated several key pathways in their mechanisms of action. These pathways are central to cellular processes like inflammation, oxidative stress response, and cell survival.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cellular responses to a variety of external stimuli. Studies on 8-gingerol have shown that it can modulate the MAPK pathway, which is often dysregulated in inflammatory conditions and cancer.[8] For instance, 8-gingerol has been observed to inhibit the phosphorylation of key MAPK proteins like p38, JNK, and ERK1/2.[8]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Various ginger compounds have been shown to inhibit NF-κB activation.[7][9] For example, 1-dehydro-[3]-gingerdione, a related gingerdione, has been found to directly inhibit IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade.[10][11] This inhibition prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Some ginger phenylpropanoids have been shown to activate the Nrf2 pathway, leading to the expression of antioxidant and detoxification enzymes.[4] This activation helps to protect cells from oxidative stress.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard assays used to evaluate the bioactivities of related ginger compounds can be adapted for this compound.

Isolation of this compound

This compound can be isolated from dried, ground ginger rhizomes. A general workflow for isolation is as follows:

In Vitro Bioassays

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: Mix the this compound solution with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7, HCT-116) in appropriate media.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[12]

Conclusion

This compound is a naturally occurring compound within the ginger rhizome with a well-defined chemical structure. While specific research on its pharmacological properties is nascent, the broader family of gingerdiones and gingerols, to which it belongs, exhibits significant anti-inflammatory, antioxidant, and anticancer activities. The modulation of key signaling pathways such as MAPK, NF-κB, and Nrf2 by related compounds provides a strong rationale for further investigation into the therapeutic potential of this compound. The experimental protocols outlined in this guide offer a foundation for researchers to explore the biological activities of this compound and elucidate its mechanisms of action. Future studies are warranted to fully characterize the pharmacological profile of this compound and its potential applications in drug development.

References

- 1. 8‑Gingerol regulates colorectal cancer cell proliferation and migration through the EGFR/STAT/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (8)-Gingerdione | C19H28O4 | CID 14440537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. foodb.ca [foodb.ca]

- 4. Effects of Ginger Phenylpropanoids and Quercetin on Nrf2-ARE Pathway in Human BJ Fibroblasts and HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Ginger extract suppresses the activations of NF-κB and Wnt pathways and protects inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [8]‐Gingerol exerts anti‐myocardial ischemic effects in rats via modulation of the MAPK signaling pathway and L‐type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 10. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro antioxidant and anticancer activity of young Zingiber officinale against human breast carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

8-Gingerdione: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Gingerdione is a bioactive phenolic compound naturally found in the rhizomes of ginger (Zingiber officinale). As a member of the gingerdione (B193553) class of compounds, it is structurally characterized by a 4-hydroxy-3-methoxyphenyl group linked to an alkane-2,4-dione moiety. While less abundant than its gingerol and shogaol counterparts, this compound, along with other gingerdiones, contributes to the complex pharmacological profile of ginger. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and known signaling pathways associated with this compound and related compounds, offering valuable insights for research and drug development.

Natural Source

The primary and exclusive natural source of this compound is the rhizome of Zingiber officinale Roscoe, a member of the Zingiberaceae family.[1][2] Ginger rhizomes are a rich source of various bioactive constituents, including gingerols, shogaols, paradols, and gingerdiones.[3] The concentration of these compounds can vary depending on the ginger variety, geographical origin, and processing methods (fresh, dried, or extracted).[3]

Isolation and Purification of this compound

While specific protocols for the preparative isolation of this compound are not extensively detailed in the public domain, methodologies for the separation and purification of ginger constituents can be adapted. The isolation of this compound from a complex ginger extract involves a multi-step process encompassing extraction followed by chromatographic separation.

Experimental Protocols

1. Extraction of Crude Ginger Oleoresin

This initial step aims to extract the non-volatile pungent compounds, including this compound, from the ginger rhizome.

-

Materials:

-

Dried and powdered ginger rhizomes

-

Organic solvent (e.g., ethyl acetate (B1210297), acetone, or ethanol)

-

Rotary evaporator

-

Filtration apparatus

-

-

Methodology:

-

Fresh ginger rhizomes are washed, sliced, and dried at a low temperature to preserve the chemical integrity of the constituents.

-

The dried ginger is then finely pulverized.

-

The ginger powder is subjected to extraction, either by heating under reflux or through maceration with an organic solvent such as ethyl acetate or acetone.[4] This process is typically repeated multiple times to ensure exhaustive extraction.

-

The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a viscous oleoresin.

-

2. Chromatographic Separation and Purification

Due to the structural similarity of the various ginger constituents, chromatographic techniques are essential for the isolation of this compound.

-

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.

-

Procedure:

-

The crude oleoresin is dissolved in a minimal amount of the initial mobile phase and loaded onto a pre-packed silica gel column.

-

The column is eluted with the solvent gradient.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as cyclohexane:ethyl acetate:methanol (B129727) (8:4:0.5, v/v/v).

-

Fractions containing compounds with similar retention factors (Rf) to this compound are pooled.

-

-

-

Sephadex LH-20 Gel Filtration Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v).

-

Procedure:

-

The partially purified fractions from the silica gel column are concentrated and dissolved in the mobile phase.

-

The solution is then applied to a Sephadex LH-20 column.

-

Elution with the chloroform-methanol mixture allows for further separation based on molecular size and polarity.

-

Fractions are again collected and analyzed by TLC or HPLC to identify those containing pure this compound.

-

-

-

High-Performance Liquid Chromatography (HPLC) for Analysis and Purification:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).

-

Mobile Phase: A gradient of methanol and water is commonly used.

-

Detection: UV detection at 280 nm.

-

Procedure: HPLC is crucial for the final purity assessment of the isolated this compound. Preparative HPLC can be employed for the final purification step to obtain high-purity this compound.

-

Data Presentation

Table 1: Chromatographic Parameters for the Analysis of Ginger Compounds

| Parameter | HPLC Method | HPTLC Method |

| Stationary Phase | C18 Reversed-Phase | Silica Gel 60 F254 |

| Mobile Phase | Gradient of Methanol and Water | n-hexane:ethyl acetate (60:40, v/v) |

| Detection | UV at 280 nm | Densitometric scanning at 569 nm |

| Reference |

Signaling Pathways and Biological Activity

While research specifically on this compound is limited, studies on structurally related gingerdiones and other ginger constituents provide insights into its potential biological activities and interactions with key cellular signaling pathways. The primary therapeutic potential of these compounds appears to lie in their anti-inflammatory and antioxidant properties.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Studies on 1-dehydro--gingerdione, a related gingerdione, have shown that it can inhibit the activation of NF-κB. The proposed mechanism involves the direct inhibition of IκB kinase β (IKKβ), a key enzyme in the NF-κB cascade. By inhibiting IKKβ, the phosphorylation and subsequent degradation of IκBα are prevented, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of cellular processes, including inflammation and apoptosis. Research on 8-gingerol (B1664213), a structurally similar compound, has demonstrated its ability to modulate the MAPK pathway. It is plausible that this compound may exert similar effects, potentially by inhibiting the phosphorylation of key MAPK proteins such as p38, JNK, and ERK1/2. This inhibition would lead to a downstream reduction in the expression of pro-inflammatory and pro-apoptotic factors.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of endogenous antioxidant defenses. Certain ginger phenylpropanoids have been shown to activate this pathway. Activation of Nrf2 leads to its translocation to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes. It is hypothesized that this compound may contribute to the antioxidant effects of ginger by activating the Nrf2-ARE pathway, thereby enhancing the cellular defense against oxidative stress.

References

- 1. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of Ginger Phenylpropanoids and Quercetin on Nrf2-ARE Pathway in Human BJ Fibroblasts and HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative separation and purification of gingerols from ginger (Zingiber officinale Roscoe) by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN101085727A - Method for preparing 6-gingerol and 8-gingerol from ginger - Google Patents [patents.google.com]

Biosynthesis Pathway of 8-Gingerdione in Zingiber officinale: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8-Gingerdione in Zingiber officinale (ginger). It details the established upstream phenylpropanoid pathway and the subsequent polyketide synthase-mediated formation of the gingerol backbone, leading to the precursor 8-gingerol (B1664213). While the complete enzymatic conversion of 8-gingerol to this compound has not been fully elucidated, this guide presents the current understanding and proposes a hypothetical final oxidation step. This document includes quantitative data on relevant compounds, detailed experimental protocols for their extraction and analysis, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research and drug development.

Introduction

Ginger (Zingiber officinale Roscoe) is a globally significant spice and medicinal plant, renowned for its rich composition of bioactive phenolic compounds. Among these, gingerols and their derivatives, such as gingerdiones, are of particular interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound, a diketone derivative of 8-gingerol, has been identified as a component of ginger rhizome. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. This guide synthesizes the current knowledge of the biosynthetic route to this compound, providing a technical resource for researchers in the field.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the phenylpropanoid pathway, a central route for the production of a wide array of secondary metabolites in plants. The pathway proceeds through the formation of 8-gingerol, which is then believed to be converted to this compound.

Phenylpropanoid Pathway: Synthesis of Feruloyl-CoA

The initial steps of the pathway convert the amino acid L-phenylalanine into feruloyl-CoA, a key precursor for gingerol biosynthesis.

-

L-Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric Acid to p-Coumaroyl-CoA: The resulting p-coumaric acid is activated by the addition of Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) .

-

p-Coumaroyl-CoA to Feruloyl-CoA: Through a series of hydroxylation and methylation steps involving enzymes such as p-Coumaroyl Shikimate Transferase (CST) , p-Coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H) , and Caffeoyl-CoA O-methyltransferase (CCoAOMT) , p-coumaroyl-CoA is converted to feruloyl-CoA.[1] Transcriptome analyses have identified that CCoAOMT may be a rate-limiting enzyme in the gingerol biosynthesis pathway.[2]

Polyketide Synthase Activity: Formation of the 8-Gingerol Backbone

The carbon skeleton of 8-gingerol is assembled by a Type III Polyketide Synthase (PKS) . This enzyme catalyzes the condensation of one molecule of feruloyl-CoA with three molecules of malonyl-CoA. The PKS likely also facilitates the subsequent decarboxylation and reduction steps to yield the characteristic β-hydroxy ketone structure of 8-gingerol. While gingerol synthase activity has been challenging to detect in vitro, the presence of PKS genes in the ginger genome and their expression in the rhizome strongly support their role in gingerol biosynthesis.[1][3]

Hypothetical Conversion of 8-Gingerol to this compound

The final step in the biosynthesis of this compound is the oxidation of the hydroxyl group on the β-hydroxy ketone moiety of 8-gingerol to a ketone group, forming a diketone. To date, the specific enzyme catalyzing this reaction in Zingiber officinale has not been definitively identified in the scientific literature. However, based on the chemical transformation, it is hypothesized that a dehydrogenase , possibly a member of the short-chain dehydrogenase/reductase (SDR) superfamily, is responsible for this conversion. Further research, including enzyme assays with 8-gingerol as a substrate and transcriptomic analysis of ginger rhizome focusing on putative dehydrogenase genes, is required to identify and characterize this enzyme.

Regulatory Aspects

The biosynthesis of gingerols is a tightly regulated process. Transcriptome analyses have revealed that the expression of genes encoding key enzymes in the phenylpropanoid and gingerol biosynthesis pathways is spatially and temporally controlled, with the highest expression levels often found in the rhizome.[4][5] Transcription factors, such as MYB and bHLH, have been implicated in the regulation of these pathways in other plants and are likely to play a similar role in ginger.

Quantitative Data

The concentration of 8-gingerol and other related compounds can vary depending on the ginger variety, age, and processing methods. The following table summarizes some reported quantitative data.

| Compound | Plant Part | Concentration | Analytical Method | Reference |

| 8-Gingerol | Fresh Rhizome | 0.128 ± 0.010 mg/g | Not specified | [4] |

| 8-Gingerol | Methanolic Extract | 0.11% w/w | HPTLC | [6] |

| 8-Gingerol | Dietary Supplement | 0.07% w/w | HPTLC | [6] |

| 8-Gingerol | Tea | 0.05% w/w | HPTLC | [6] |

| This compound | Fresh Ginger Extract | Present (not quantified) | Not specified | [4] |

Experimental Protocols

Extraction of Gingerols and Gingerdiones from Ginger Rhizome

This protocol is adapted from methods described for the extraction of gingerols for analytical purposes.

Materials:

-

Fresh or dried ginger rhizome

-

Methanol (B129727) (HPLC grade)

-

Grinder or mortar and pestle

-

Shaker or sonicator

-

Centrifuge

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Wash fresh ginger rhizomes thoroughly and slice them into thin pieces. For dried rhizomes, grind them into a fine powder.

-

Weigh approximately 5-10 g of the prepared ginger sample and place it in a flask.

-

Add 100 mL of methanol to the flask.

-

Agitate the mixture for 2-4 hours at room temperature using a shaker or sonicator. For reflux extraction, the mixture can be heated to 76.9°C for 3.4 hours for optimal extraction of 6-gingerol (B72531) and 6-shogaol, which can be adapted for 8-gingerol and this compound.[7][8]

-

Filter the extract through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Redissolve the dried extract in a known volume of methanol for subsequent analysis.

Quantification of 8-Gingerol and this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of 8-gingerol and can be adapted for this compound with appropriate standards.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or diode-array detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A typical gradient might start with a lower concentration of acetonitrile (e.g., 50%) and increase to a higher concentration (e.g., 90%) over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.[7]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of 8-gingerol standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 0.01 to 0.5 mg/mL). An this compound standard would be required for its quantification.

-

Sample Preparation: Filter the redissolved ginger extract through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the 8-gingerol standard against its concentration. Determine the concentration of 8-gingerol in the samples by comparing their peak areas to the calibration curve. The same principle applies to this compound.

In Vitro Enzyme Assay for Phenylalanine Ammonia-Lyase (PAL)

This protocol can be used to measure the activity of the first enzyme in the phenylpropanoid pathway.

Materials:

-

Crude protein extract from ginger rhizome

-

L-phenylalanine solution (substrate)

-

Borate (B1201080) buffer (pH 8.8)

-

Spectrophotometer

Procedure:

-

Prepare a crude protein extract from fresh ginger rhizome by homogenizing the tissue in an extraction buffer and centrifuging to remove cell debris.

-

The reaction mixture should contain borate buffer, L-phenylalanine, and the crude protein extract.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding hydrochloric acid.

-

Measure the formation of cinnamic acid by reading the absorbance at 290 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of cinnamic acid formation.

Visualizations

Biosynthesis Pathway of this compound

Caption: Proposed biosynthesis pathway of this compound from L-phenylalanine in Zingiber officinale.

Experimental Workflow for Extraction and Quantification

Caption: General workflow for the extraction and quantification of this compound from ginger rhizome.

Conclusion and Future Directions

The biosynthesis of this compound in Zingiber officinale is initiated through the well-characterized phenylpropanoid pathway, leading to the formation of feruloyl-CoA. A subsequent condensation with malonyl-CoA, catalyzed by a polyketide synthase, generates the precursor 8-gingerol. While the final oxidative step to produce this compound is currently uncharacterized, it represents a key area for future research.

For researchers and drug development professionals, the elucidation of the complete pathway, including the identification and characterization of the putative 8-gingerol dehydrogenase, is of paramount importance. This knowledge will not only provide a more complete understanding of ginger's secondary metabolism but also open up new avenues for the biotechnological production of this compound and its analogs for therapeutic applications. Further studies employing transcriptomics, proteomics, and targeted enzyme assays are essential to fill the existing knowledge gaps in this fascinating biosynthetic pathway.

References

- 1. Biosynthesis of curcuminoids and gingerols in turmeric (Curcuma longa) and ginger (Zingiber officinale): identification of curcuminoid synthase and hydroxycinnamoyl-CoA thioesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Combined Metabolome and Transcriptome Analyses of Young, Mature, and Old Rhizome Tissues of Zingiber officinale Roscoe [frontiersin.org]

- 3. longdom.org [longdom.org]

- 4. Combined Metabolome and Transcriptome Analyses of Young, Mature, and Old Rhizome Tissues of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptome analysis reveals the genetic basis underlying the biosynthesis of volatile oil, gingerols, and diarylheptanoids in ginger (Zingiber officinale Rosc.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Phenolics and Flavonoids in Ginger (Zingiber officinale Roscoe) and Their Effects on Photosynthesis Rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Antioxidant and Anti-inflammatory Effects of 8-Gingerdione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant and anti-inflammatory properties of 8-Gingerdione, a bioactive compound found in ginger. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and closely related ginger-derived compounds on various markers of inflammation and oxidative stress.

Table 1: Anti-inflammatory Effects of Ginger Compounds

| Compound | Model/Cell Line | Target | Effect | Quantitative Data | Citation |

| 1-Dehydro-[1]-gingerdione (D10G) | LPS-stimulated RAW 264.7 macrophages | NF-κB activation | Inhibition | IC50: 8 µM | [2] |

| 8-Gingerol | Dextran sulfate (B86663) sodium (DSS)-induced colitis in rats | Serum IL-1β | Reduction | Data not specified | [3] |

| 8-Gingerol | Dextran sulfate sodium (DSS)-induced colitis in rats | Serum TNF-α | Reduction | Data not specified | [3] |

| Gingerol | LPS-induced RAW 264.7 cells | TNF-α production | Reduction | Significant at various concentrations | [4] |

| Gingerol | LPS-induced RAW 264.7 cells | IL-1β production | Reduction | Significant at various concentrations | [4] |

| Gingerol | LPS-induced RAW 264.7 cells | IL-6 production | Reduction | Significant at various concentrations | [4] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue TNF-α | Reduction | Dose-dependent | [5] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue IL-6 | Reduction | Dose-dependent | [5] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue IL-18 | Reduction | Dose-dependent | [5] |

Table 2: Antioxidant Effects of Ginger Compounds

| Compound | Model/Cell Line | Parameter | Effect | Quantitative Data | Citation |

| 8-Gingerol | B16F10 melanoma cells | Intracellular ROS | Depletion | Remaining ROS: 71.01 ± 1.45% at 100 µM | [6] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue SOD activity | Increase | Dose-dependent | [5] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue GSH levels | Increase | Dose-dependent | [5] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue MDA content | Decrease | Dose-dependent | [5] |

| 8-Gingerol | Hemorrhagic shock-induced acute lung injury in rats | Lung tissue ROS production | Decrease | Dose-dependent | [5] |

| 8-Gingerol | Dextran sulfate sodium (DSS)-induced colitis in rats | Colon tissue SOD activity | Increase | Data not specified | [3] |

| 8-Gingerol | Dextran sulfate sodium (DSS)-induced colitis in rats | Colon tissue MDA levels | Decrease | Data not specified | [3] |

Signaling Pathways

This compound and related compounds exert their effects through the modulation of key signaling pathways involved in inflammation and oxidative stress responses.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. 1-Dehydro-[1]-gingerdione (D10G), a structurally similar compound to this compound, has been shown to directly inhibit IKKβ, a critical kinase in the NF-κB cascade.[2][7] This inhibition prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes such as iNOS, COX-2, and IL-6.[2]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress or inducers like ginger compounds can promote the dissociation of Nrf2 from Keap1.[8] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide (B77818) Dismutase (SOD).[5][9][10] 8-Gingerol has been shown to activate this Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant defense.[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for assessing the antioxidant and anti-inflammatory effects of ginger-derived compounds.

-

Cell Lines: RAW 264.7 murine macrophages are commonly used for in vitro inflammation studies.[2] B16F10 melanoma cells have been used for assessing intracellular ROS levels.[6]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or related compounds) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further duration (e.g., 24 hours).

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Collect cell culture supernatants after treatment.

-

Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on a standard curve.[1][5]

-

-

Protein Extraction: Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.

-

Incubate with primary antibodies against target proteins (e.g., p-IκBα, IκBα, Nrf2, HO-1, β-actin) overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[2][5]

-

-

Dihydroethidium (DHE) Staining:

-

For tissue samples, embed in OCT and prepare frozen sections.[5] For cells, seed in appropriate plates.

-

Incubate with DHE probe (e.g., 10 µM) in the dark at 37°C for 30 minutes.

-

Wash with PBS to remove excess probe.

-

Visualize red fluorescence using a fluorescence microscope. The intensity of fluorescence is proportional to the level of superoxide radicals.[5][11]

-

-

Sample Preparation: Homogenize tissues or lyse cells in an appropriate buffer on ice. Centrifuge to obtain the supernatant for analysis.

-

Superoxide Dismutase (SOD) Activity: Utilize a commercial SOD assay kit, which typically measures the inhibition of a reaction that produces a colored product by superoxide radicals.

-

Glutathione (GSH) Levels: Use a commercial GSH assay kit, often based on the reaction of GSH with a chromogenic reagent.

-

Malondialdehyde (MDA) Assay: Measure lipid peroxidation by quantifying MDA levels using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit.[5]

Conclusion

The available evidence strongly suggests that this compound and its related compounds possess significant antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of the NF-κB and Nrf2/HO-1 signaling pathways. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in managing inflammatory and oxidative stress-related diseases. Future studies should focus on elucidating the precise molecular interactions and conducting preclinical and clinical trials to validate these promising findings.

References

- 1. Ginger extract suppresses the activations of NF-κB and Wnt pathways and protects inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protective effect of 8-Gingerol, a potent constituent of ginger, on acute lung injury following hemorrhagic shock in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A critical review of Ginger’s (Zingiber officinale) antioxidant, anti-inflammatory, and immunomodulatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 8-Gingerol Ameliorates Myocardial Fibrosis by Attenuating Reactive Oxygen Species, Apoptosis, and Autophagy via the PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Anticancer Potential of Gingerdiones and Related Compounds: A Technical Guide for Researchers

An in-depth exploration of the therapeutic promise of ginger-derived compounds in oncology, with a special focus on the emerging data for gingerdiones and the more established roles of related molecules like shogaols and gingerols.

Executive Summary

While direct research into the anticancer properties of 8-Gingerdione is currently limited, a growing body of evidence highlights the significant therapeutic potential of a broader class of structurally related compounds derived from ginger (Zingiber officinale). This technical guide provides a comprehensive overview of the anticancer activities of these compounds, with a particular focus on 1-dehydro-6-gingerdione, 6-dehydrogingerdione, 8-shogaol (B149917), and 8-gingerol (B1664213). We delve into their mechanisms of action, present quantitative data from preclinical studies, detail key experimental protocols, and visualize the complex signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Introduction: The Emerging Role of Ginger-Derived Compounds in Oncology

Ginger has a long history of use in traditional medicine for a variety of ailments. Modern scientific investigation has begun to validate many of its therapeutic properties, including its potential as a source of novel anticancer agents. The pungent components of ginger, including gingerols, shogaols, and gingerdiones, have demonstrated a range of biological activities that are relevant to cancer prevention and treatment. These activities include the induction of cell death, inhibition of proliferation, and suppression of metastasis. This guide will focus on the available scientific data for a selection of these promising compounds.

This compound: An Overview of Current Knowledge

Scientific literature specifically detailing the anticancer properties of this compound is sparse. While its presence in ginger has been identified, its biological activities, particularly in the context of cancer, remain largely unexplored. Its chemical structure is known, providing a basis for future synthesis and investigation.

Anticancer Properties of Other Gingerdiones and Related Compounds

In contrast to this compound, several other ginger-derived compounds have been the subject of more extensive anticancer research. The following sections summarize the key findings for 1-dehydro-6-gingerdione, 6-dehydrogingerdione, 8-shogaol, and 8-gingerol.

1-Dehydro-6-Gingerdione (1-D-6-G)

Recent studies have highlighted the potent anticancer effects of 1-dehydro-6-gingerdione, particularly in breast cancer models.

The primary anticancer mechanism of 1-D-6-G has been identified as the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] This is a distinct mechanism from apoptosis and offers a potential therapeutic strategy for cancers that are resistant to conventional apoptosis-inducing agents.

The ferroptosis pathway induced by 1-D-6-G involves the modulation of key proteins that regulate iron metabolism and lipid peroxidation.

| Compound | Cell Line | Assay | Result | Reference |

| 1-Dehydro-6-gingerdione | MDA-MB-231 (Breast Cancer) | MTT Assay | Potent cytotoxic properties | [1][2] |

| 1-Dehydro-6-gingerdione | MDA-MB-231 Xenograft | In vivo | Anticancer properties by stimulating ferroptosis |

6-Dehydrogingerdione (DGE)

6-Dehydrogingerdione has demonstrated significant anticancer effects in breast cancer cells through the induction of cell cycle arrest and apoptosis.

DGE induces G2/M phase cell cycle arrest and triggers the mitochondrial apoptotic pathway. This is mediated by the generation of reactive oxygen species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) pathway.

The pro-apoptotic signaling cascade initiated by DGE involves the modulation of key cell cycle and apoptosis regulators.

| Compound | Cell Line | Assay | Result | Reference |

| 6-Dehydrogingerdione | MDA-MB-231, MCF-7 (Breast Cancer) | Cell Growth Inhibition | Effective inhibition | |

| 6-Dehydrogingerdione | MDA-MB-231, MCF-7 (Breast Cancer) | Cell Cycle Analysis | G2/M phase arrest |

8-Shogaol

8-Shogaol has demonstrated broad-spectrum anticancer activities, particularly in gastric and oral cancers, and has been shown to sensitize cancer cells to radiotherapy.

8-Shogaol induces caspase-dependent apoptosis through the generation of intracellular ROS and the induction of endoplasmic reticulum (ER) stress. It also exhibits anti-inflammatory properties by inhibiting COX-2.

The anticancer effects of 8-shogaol are mediated through the PERK-CHOP signaling pathway, which is a key component of the unfolded protein response (UPR) triggered by ER stress.

| Compound | Cell Line | Assay | Result | Reference |

| 8-Shogaol | Gastric Cancer Cell Lines | WST-1 Assay | Reduced cell viability | |

| 8-Shogaol | AGS Xenograft (Gastric Cancer) | In vivo | Reduced tumor volume | |

| 8-Shogaol | Human Leukemia HL-60 | Cytotoxicity Assay | IC50 = 17.5 µM (COX-2 inhibition) | |

| 8-Shogaol | Human Oral Cancer Cell Lines | Trypan Blue Exclusion | Reduced cell viability |

8-Gingerol

8-Gingerol has shown promise in the treatment of colorectal cancer by targeting key signaling pathways involved in cell proliferation and migration.

8-Gingerol inhibits the proliferation and migration of colorectal cancer cells by acting as an inhibitor of the epidermal growth factor receptor (EGFR). This leads to the induction of cell cycle arrest and apoptosis.

The inhibition of EGFR by 8-gingerol leads to the downregulation of its downstream signaling components, including the STAT3 and ERK pathways.

| Compound | Cell Line | Assay | Result | Reference |

| 8-Gingerol | HCT116, DLD1 (Colorectal Cancer) | Cell Proliferation Assay | Inhibition with IC50s from 34.5 to 100.3 µM | |

| 8-Gingerol | HCT116, DLD1 (Colorectal Cancer) | Cell Cycle Analysis | G0/G1 phase arrest | |

| 8-Gingerol | HCT116 (Colorectal Cancer) | Apoptosis Assay | Increased apoptosis |

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the research on the anticancer properties of these ginger-derived compounds.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

-

-

Trypan Blue Exclusion Assay:

-

Harvest cells after treatment with the test compound.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue stain.

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

-

Calculate the percentage of viable cells.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry:

-

Harvest and wash the treated cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

-

Western Blot Analysis for Apoptosis-Related Proteins:

-

Lyse the treated cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA).

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis

-

Propidium Iodide (PI) Staining with Flow Cytometry:

-

Harvest and fix the treated cells in cold 70% ethanol.

-

Wash the cells and treat them with RNase A to remove RNA.

-

Stain the cells with PI solution.

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.

-

In Vivo Xenograft Studies

-

Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

-

Administer the treatments via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

-

Measure the tumor volume and body weight of the mice regularly.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, western blotting).

Conclusion and Future Directions

The preclinical data for ginger-derived compounds, particularly 1-dehydro-6-gingerdione, 6-dehydrogingerdione, 8-shogaol, and 8-gingerol, are highly promising and suggest their potential as novel anticancer agents. These compounds exhibit diverse mechanisms of action, including the induction of ferroptosis, apoptosis, and cell cycle arrest, and the modulation of key oncogenic signaling pathways.

While the anticancer properties of this compound remain to be elucidated, the robust findings for its structural relatives warrant further investigation into this entire class of compounds. Future research should focus on:

-

Investigating the anticancer activity of this compound: A systematic evaluation of its effects on various cancer cell lines and in vivo models is needed.

-

Elucidating detailed mechanisms of action: Further studies are required to fully understand the molecular targets and signaling pathways of these compounds.

-

Pharmacokinetic and toxicological studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicity studies are essential for their clinical translation.

-

Combination therapies: Exploring the synergistic effects of these compounds with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatments.

References

- 1. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway | Semantic Scholar [semanticscholar.org]

- 3. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Potent Biological Activities of 8-Gingerdione: A Technical Overview for Researchers

An In-depth Exploration of the Anti-Inflammatory, Antioxidant, and Anticancer Potential of a Key Bioactive Compound in Ginger Rhizome

For Immediate Release

[City, State] – [Date] – While the health benefits of ginger (Zingiber officinale) are widely recognized, the specific contributions of its numerous bioactive components are a subject of ongoing scientific inquiry. This whitepaper delves into the biological role of 8-gingerdione, a phenolic compound found in ginger rhizome, providing a technical guide for researchers, scientists, and drug development professionals. This document summarizes the current understanding of this compound's mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction

Ginger rhizome is a rich source of bioactive compounds, including gingerols, shogaols, and gingerdiones. Among these, this compound (1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione) is a diketone that contributes to the characteristic pungency and medicinal properties of ginger. Emerging research suggests that this compound possesses significant anti-inflammatory, antioxidant, and anticancer properties, making it a compound of interest for therapeutic development. This guide aims to provide a comprehensive overview of the current knowledge surrounding the biological activities of this compound.

Biological Activities and Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to modulate key signaling pathways involved in inflammation, apoptosis, and oxidative stress.

Anti-Inflammatory Effects

This compound is implicated in the inhibition of key inflammatory mediators. While direct IC50 values for this compound are not widely reported, studies on structurally similar gingerdiones, such as 1-dehydro-[1]-gingerdione and[2]-gingerdione, demonstrate potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, with IC50 values of 28.5 µM and 5.5 µm, respectively[3]. This suggests that this compound likely exerts its anti-inflammatory effects through the suppression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4]. The underlying mechanism is believed to involve the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.

Anticancer Activity

Several studies on ginger extracts and related compounds suggest that this compound likely contributes to the anticancer properties of ginger. The mechanisms are thought to involve the induction of apoptosis (programmed cell death) and autophagy. For instance, 1-dehydro-6-gingerdione, a related compound, has been shown to induce apoptosis and autophagy in human oral cancer cells[3]. The pro-apoptotic effects are likely mediated through the activation of caspase cascades, including caspase-3, -8, and -9, and the modulation of the Bcl-2 family of proteins.

Antioxidant Effects

Quantitative Data on Biological Activities

Quantitative data for this compound is still emerging. The following table summarizes available data for this compound and structurally related compounds to provide a comparative perspective.

| Compound | Biological Activity | Assay | Cell Line / System | IC50 Value | Reference |

| 1-dehydro-[1]-gingerdione | Anti-inflammatory | Nitric Oxide Production | RAW264.7 | 28.5 µM | [3] |

| [2]-gingerdione | Anti-inflammatory | Nitric Oxide Production | RAW264.7 | 5.5 µM | [3] |

| This compound | Anti-inflammatory | COX-2 Binding | In vitro | Not Reported | [4] |

| 1-dehydro-6-gingerdione | Anticancer (Cytotoxicity) | MTT Assay | MDA-MB-231 | 71.13 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's biological activities.

Isolation of this compound from Ginger Rhizome

Protocol:

-

Extraction: Dried and powdered ginger rhizome is extracted with a suitable solvent such as ethanol (B145695) or methanol (B129727) at room temperature with agitation for 24-48 hours.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

-

Identification: Fractions are monitored by thin-layer chromatography (TLC) to identify those containing gingerdiones.

-

Purification: Fractions rich in this compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a suitable mobile phase (e.g., acetonitrile-water gradient).

-

Characterization: The purity and identity of the isolated this compound are confirmed by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Cell Viability (MTT) Assay

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

Protocol:

-

Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.

Western Blot Analysis for Apoptosis-Related Proteins

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a promising bioactive compound from ginger rhizome with significant anti-inflammatory, and potentially anticancer and antioxidant, activities. While current research provides a foundational understanding of its biological roles, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential. Specifically, future research should focus on:

-

Determining the specific IC50 values of this compound in a variety of cancer cell lines and for different inflammatory markers.

-

Conducting in-depth studies to confirm the modulation of the NF-κB, MAPK, and apoptosis signaling pathways by this compound.

-

Evaluating the in vivo efficacy and safety of this compound in animal models of inflammation and cancer.

A more comprehensive understanding of this compound's biological profile will be instrumental in its potential development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Phenylpropanoid ester from Zingiber officinale and their inhibitory effects on the production of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1‐Dehydro‐6‐Gingerdione Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

8-Gingerdione: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Gingerdione, a member of the gingerdione (B193553) class of phenolic compounds, is a naturally occurring bioactive molecule found in the rhizomes of ginger (Zingiber officinale)[1][2][3]. Ginger and its constituents have a long history of use in traditional medicine and have been the subject of extensive scientific investigation for their therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects[4][5][6][7][8]. While much of the research has focused on the more abundant gingerols and shogaols, the gingerdiones represent a class of compounds with potential pharmacological significance. This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological evaluation of this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Discovery and Initial Characterization

This compound was first identified as a constituent of ginger rhizomes through analytical studies aimed at characterizing the complex chemical profile of this plant[9][10][11]. Its structure was elucidated using modern spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | [2] |

| Molecular Formula | C₁₉H₂₈O₄ | [2] |

| Molecular Weight | 320.43 g/mol | [12] |

| CAS Number | 77334-06-6 | [2][12] |

| Appearance | Greasy substance | [13] |

| Purity (as a reference standard) | 98% (determined by HPLC, Mass, and NMR) | [13] |

Spectroscopic Data

The initial structural characterization of this compound relied on mass spectrometry to determine its molecular weight and fragmentation pattern.

Mass Spectrometry:

-

Molecular Ion: The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, confirming its elemental composition.

-

Fragmentation Pattern: The fragmentation pattern in tandem mass spectrometry provides further structural information, consistent with the proposed structure of a β-diketone with a vanillyl group and a saturated alkyl chain.

Experimental Protocols

Isolation of this compound from Zingiber officinale

The isolation of this compound from ginger rhizomes typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol based on methods for isolating ginger constituents[15][16][17][18][19].

Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound from ginger rhizomes.

Protocol:

-

Preparation of Plant Material: Fresh ginger rhizomes are washed, peeled, and ground into a fine paste.

-

Extraction: The ground ginger is macerated in a suitable organic solvent, such as ethanol, for an extended period (e.g., 24-48 hours) at room temperature. This process is often repeated to ensure complete extraction.

-

Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to further purification using chromatographic techniques. This may involve initial liquid-liquid partitioning to separate compounds based on polarity, followed by column chromatography over silica (B1680970) gel.

-

Purification: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing this compound are combined and may require further chromatographic steps to achieve high purity.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including mass spectrometry and NMR.

Synthesis of this compound

A general and widely used method for the synthesis of β-diketones is the Claisen condensation, which involves the reaction of a ketone with an ester in the presence of a strong base[9][10][20]. The following is a plausible synthetic route for this compound.

Synthetic Pathway for this compound

Caption: Proposed synthetic pathway for this compound via Claisen condensation.

Protocol:

-

Reaction Setup: A solution of 1-(4-hydroxy-3-methoxyphenyl)propan-2-one in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A strong base, such as sodium hydride, is carefully added to the solution, and the mixture is stirred to form the enolate of the ketone.

-

Ester Addition: Ethyl nonanoate is added dropwise to the reaction mixture.

-

Reaction: The reaction is allowed to proceed at room temperature or with gentle heating until completion, as monitored by TLC.

-

Workup: The reaction is quenched by the addition of a weak acid (e.g., dilute hydrochloric acid), and the aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Initial Biological Characterization

The initial biological characterization of this compound has focused on its potential anti-inflammatory properties, given the well-documented anti-inflammatory effects of other ginger constituents.

Anti-inflammatory Activity

Initial in vitro studies have investigated the effect of this compound on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity

| Assay | Cell Line | Treatment | Result | Source |

| Nitric Oxide (NO) Production | RAW 264.7 macrophages | This compound | No significant inhibition | [21] |

| TNF-α Production | RAW 264.7 macrophages | This compound | No significant inhibition | [21] |

| IL-6 Production | RAW 264.7 macrophages | This compound | No significant inhibition | [21] |

It is important to note that while these initial findings suggest a lack of potent direct anti-inflammatory activity for this compound in this specific assay, other gingerdiones and related compounds have shown significant anti-inflammatory effects in various models[13][22]. Further research is needed to fully elucidate the biological activity profile of this compound.

Experimental Protocols for Biological Assays

LPS-Induced Nitric Oxide Production Assay in RAW 264.7 Macrophages [1][11][23][24][25]

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the amount of nitrite is calculated from a standard curve.

TNF-α and IL-6 ELISA [26][27][28][29][30]

-

Sample Collection: Cell culture supernatants from the nitric oxide production assay are collected.

-

ELISA Protocol: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: The absorbance is measured at the appropriate wavelength, and the concentrations of the cytokines are determined from a standard curve.

Signaling Pathway Analysis

Currently, there is a lack of specific studies investigating the direct effects of this compound on cellular signaling pathways. However, based on the known mechanisms of other ginger constituents, it is hypothesized that gingerdiones may interact with pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways[6][7]. Further research is required to confirm these potential mechanisms for this compound.

Hypothesized Signaling Pathway Modulation

Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a naturally occurring β-diketone found in ginger that has been isolated and structurally characterized. While initial in vitro studies on its direct anti-inflammatory effects on LPS-stimulated macrophages have not shown significant activity, the broader class of gingerdiones and related compounds possess a range of biological activities that warrant further investigation. The detailed protocols for isolation, synthesis, and biological evaluation provided in this guide serve as a foundation for future research into the pharmacological potential of this compound and its derivatives. A deeper understanding of its mechanism of action and its effects in different biological systems will be crucial in determining its potential as a therapeutic agent.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (8)-Gingerdione | C19H28O4 | CID 14440537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. foodb.ca [foodb.ca]

- 4. Anti-Oxidative and Anti-Inflammatory Effects of Ginger in Health and Physical Activity: Review of Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological properties of ginger (Zingiber officinale): what do meta-analyses say? a systematic review [frontiersin.org]

- 6. Immunomodulatory and anti-inflammatory therapeutic potential of gingerols and their nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Ginger on Inflammatory Diseases [mdpi.com]

- 8. Anti-Inflammatory Effects of Ginger: Key Benefits and Mechanisms - medtigo Journal [journal.medtigo.com]

- 9. ijpras.com [ijpras.com]

- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - CAS - 77334-06-6 | Axios Research [axios-research.com]

- 13. researchgate.net [researchgate.net]

- 14. znaturforsch.com [znaturforsch.com]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Isolation, Purification, and Characterization of Ginger-derived Nanoparticles (GDNPs) from Ginger, Rhizome of Zingiber officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cabidigitallibrary.org [cabidigitallibrary.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]

- 25. mdpi.com [mdpi.com]

- 26. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. fn-test.com [fn-test.com]

- 29. resources.rndsystems.com [resources.rndsystems.com]

- 30. documents.thermofisher.com [documents.thermofisher.com]

In Silico Modeling of 8-Gingerdione Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract